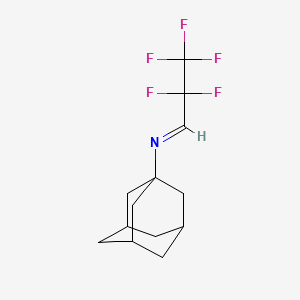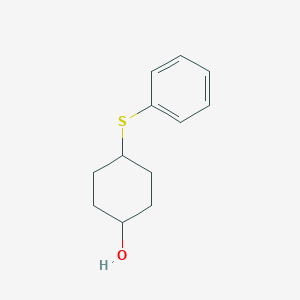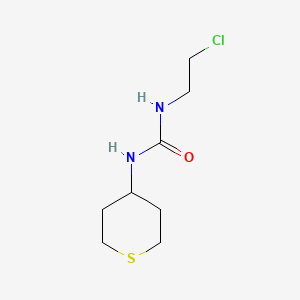![molecular formula C12H12O6 B14690961 2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone CAS No. 25142-15-8](/img/structure/B14690961.png)
2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dioxadispiro[515~8~1~6~]tetradecane-1,3,9,11-tetrone is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
The synthesis of 2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone involves multiple steps. One common method includes the reaction of specific polyketides with suitable reagents under controlled conditions. For instance, the synthesis may start with the preparation of intermediate compounds, followed by cyclization reactions to form the spiro structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential cytotoxic effects against certain cancer cell lines . In medicine, its unique structure makes it a candidate for drug development and other therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone can be compared with other spiro compounds, such as spiro[5.5]undecane derivatives and dispiro[5.1.5.1]tetradecane-7,14-dione . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific spiro arrangement and the resulting chemical reactivity.
Propriétés
Numéro CAS |
25142-15-8 |
|---|---|
Formule moléculaire |
C12H12O6 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
4,12-dioxadispiro[5.1.58.16]tetradecane-3,5,11,13-tetrone |
InChI |
InChI=1S/C12H12O6/c13-7-1-3-11(9(15)17-7)5-12(6-11)4-2-8(14)18-10(12)16/h1-6H2 |
Clé InChI |
DIELQBUHHADUPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3(C2)CCC(=O)OC3=O)C(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


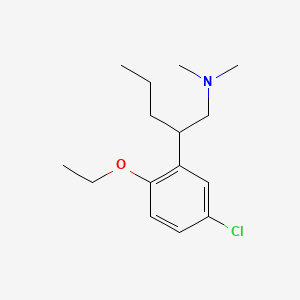
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)

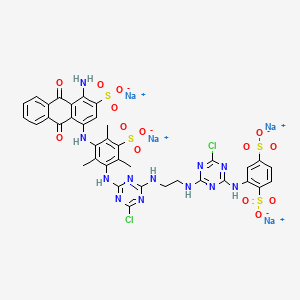
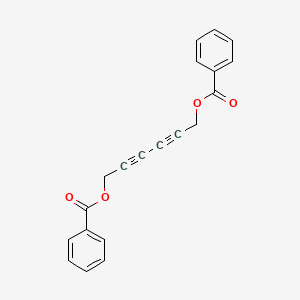


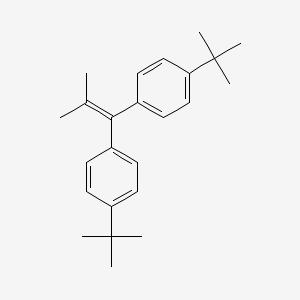

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

